
5-Butylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a chemical formula of C12H17N and a molecular weight of 175.27 g/mol. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylindoline typically involves the reaction of 5-tert-butylisatin with phenylenediamine in acetic acid under reflux conditions . This method ensures the formation of the desired indoline structure without significant byproducts, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives with reduced functional groups.
Substitution: Formation of halogenated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butylindoline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Butylindoline involves its interaction with various molecular targets and pathways. The indoline structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with cellular targets and disrupting key biological pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison: this compound is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
5-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-6,9,13H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ZIGXCARKYMFZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


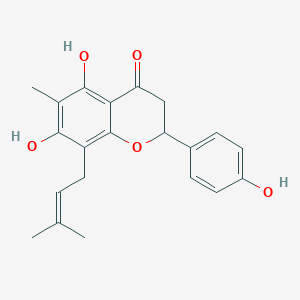
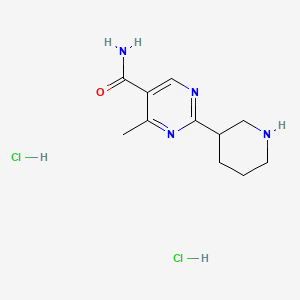



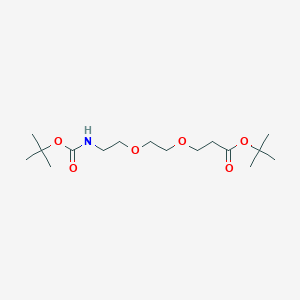

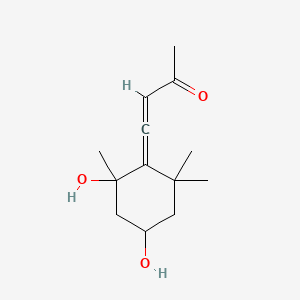
![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
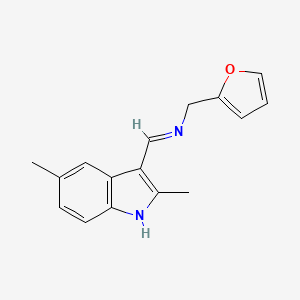
![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
